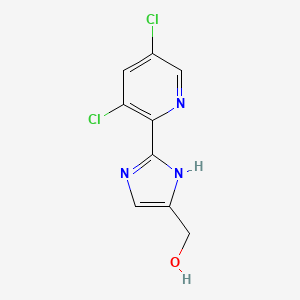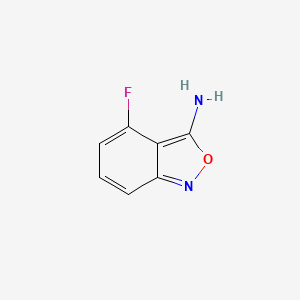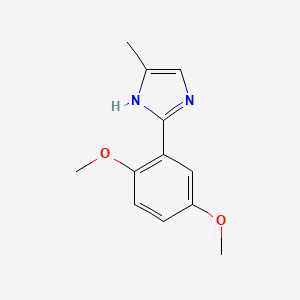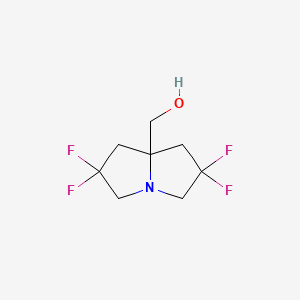
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol is a compound with a unique structure that includes a five-membered heterocyclic ring. This structure is significant because five-membered rings are commonly found in various bioactive natural products, such as peptides, alkaloids, and nucleoside analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves several steps. One common method includes the addition of hydrogen cyanide to aldehydes and ketones to produce alcohols . Another method involves the reduction of esters to alcohols using lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for industrial production.
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its precursor alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Reagents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structure is similar to that of bioactive natural products, making it a useful compound for studying biological processes.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory or antiviral activities .
Comparison with Similar Compounds
Similar Compounds
(2-Fluorotetrahydro-1H-pyrrolizin-7a-yl)methanol: Similar structure but with fewer fluorine atoms.
(2,2-Difluorotetrahydro-1H-pyrrolizin-7a-yl)methanol: Another similar compound with two fluorine atoms instead of four.
Uniqueness
(2,2,6,6-Tetrafluorohexahydro-1H-pyrrolizin-7a-yl)methanol is unique due to its four fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H11F4NO |
|---|---|
Molecular Weight |
213.17 g/mol |
IUPAC Name |
(2,2,6,6-tetrafluoro-1,3,5,7-tetrahydropyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C8H11F4NO/c9-7(10)1-6(5-14)2-8(11,12)4-13(6)3-7/h14H,1-5H2 |
InChI Key |
PCJZBBLSQXZINX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC(CN2CC1(F)F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[5-Chloro-2-[[4-[4-(dimethylamino)-1-piperidyl]-2-methoxyphenyl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B13689651.png)


![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)

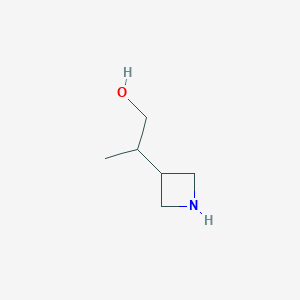

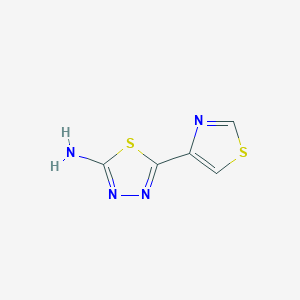

![(S)-1-[5-Bromo-6-(1-methoxyethyl)-3-pyridyl]-4-Cbz-piperazine](/img/structure/B13689741.png)

